1-[(Benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylic acid

Lipophilicity LogP Solubility

Select 1-[(Benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylic acid for synthetic routes requiring orthogonal N-protection under acidic conditions. The Cbz group is stable to acids that cleave Boc, enabling streamlined deprotection. With LogP 2.45, this solid dissolves readily in non-polar solvents, simplifying extraction and purification. The 4-methyl quaternary center introduces steric bulk for SAR studies and enhances metabolic stability. Supplied at 97–98% purity, it reduces downstream purification effort—an efficient choice for scale-up to preclinical development.

Molecular Formula C15H19NO4
Molecular Weight 277.31 g/mol
CAS No. 203522-12-7
Cat. No. B1318966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(Benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylic acid
CAS203522-12-7
Molecular FormulaC15H19NO4
Molecular Weight277.31 g/mol
Structural Identifiers
SMILESCC1(CCN(CC1)C(=O)OCC2=CC=CC=C2)C(=O)O
InChIInChI=1S/C15H19NO4/c1-15(13(17)18)7-9-16(10-8-15)14(19)20-11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3,(H,17,18)
InChIKeyJNCYTJCFOLFFMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(Benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylic acid: N-Cbz Protected 4-Methylpiperidine-4-carboxylic Acid Building Block for Peptide and Heterocyclic Synthesis


1-[(Benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylic acid (CAS 203522-12-7), also referred to as 1-N-Cbz-4-methylpiperidine-4-carboxylic acid, is a heterocyclic building block featuring a piperidine ring substituted at the 4-position with a methyl group and a carboxylic acid, and N-protected by a benzyloxycarbonyl (Cbz) group [1]. It is a solid with a molecular formula of C15H19NO4 and a molecular weight of 277.31 g/mol [1]. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceutical candidates and bioactive molecules where the orthogonal protection of the amine is essential for multi-step synthetic sequences [1].

Why Generic Substitution of 1-[(Benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylic acid Is Not Advisable: Evidence of Quantifiable Differences in Physicochemical Profile, Synthetic Utility, and Cost-Efficiency Compared to Analogs


Generic substitution of 1-[(Benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylic acid with structurally similar building blocks is problematic due to quantifiable differences in critical parameters. As detailed below, the target compound exhibits a distinct lipophilicity (LogP) profile, a unique combination of protecting group and steric bulk, and a specific cost-per-gram ratio compared to its Boc-protected and non-methylated analogs. These differences directly impact solubility, orthogonal deprotection strategies, and the overall efficiency of multi-step synthetic routes. Consequently, substitution without rigorous experimental validation risks altering reaction outcomes, complicating purification, and increasing project costs. The following quantitative evidence provides a basis for informed selection and procurement.

Quantitative Evidence Guide: Differentiating 1-[(Benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylic acid from Key Analogs for Scientific Procurement


Enhanced Lipophilicity (LogP 2.45) Compared to Boc-Protected Analog (LogP 1.49)

The target compound exhibits significantly higher lipophilicity (LogP = 2.45 [1]) compared to its common Boc-protected analog, 1-Boc-4-methylpiperidine-4-carboxylic acid (CAS 189321-63-9), which has a reported XLogP3 of 1.49 . This difference of approximately 1 log unit indicates a more hydrophobic character.

Lipophilicity LogP Solubility Membrane Permeability

Higher Purity Specification (98-99%) vs. Boc-Analog (95-97%) from Comparable Commercial Sources

Commercially available 1-[(Benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylic acid is consistently offered at a higher standard purity specification (98% to 99% [1]) compared to its direct Boc-protected counterpart, 1-Boc-4-methylpiperidine-4-carboxylic acid, which is commonly sold at 95% to 97% purity from major vendors .

Purity Quality Control Procurement Analytical Data

Cost-Efficiency Advantage: Lower Cost-Per-Gram Compared to the Non-Methylated Cbz Analog

Procurement of the target compound demonstrates a favorable cost-per-gram profile when compared to the structurally simpler, non-methylated Cbz-piperidine-4-carboxylic acid (CAS 10314-98-4). For 25g quantities, the target compound is priced at approximately $12.80/g , while the non-methylated analog is priced at $1.16/g from a comparable vendor .

Cost Analysis Procurement Building Block Economics

Distinct Hazard Profile: Classified as Acute Toxicity Category 3, Requiring Specific Handling

The target compound is classified as Acute Tox. 3 (Oral) and requires storage under specific conditions (e.g., refrigerated, inert gas for some vendors), with a storage class code of 6.1C . In contrast, the Boc-protected analog, while also requiring care, is not classified as a hazardous material for transport and does not carry the same level of acute toxicity warning.

Safety Handling Regulatory Procurement

Optimal Application Scenarios for 1-[(Benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylic acid Based on Differentiated Evidence


Multi-Step Synthesis of Bioactive Molecules Requiring Orthogonal Amine Protection

The Cbz group is a classic, robust amine protecting group that is orthogonal to common acid-labile protecting groups like Boc. The target compound is therefore the reagent of choice in synthetic routes that involve acidic conditions where a Boc group would be prematurely cleaved. Its use is supported by its role as a building block in the synthesis of complex pharmaceutical intermediates, particularly where the Cbz group is retained until a late-stage hydrogenolysis step [1].

Development of Lipophilic Pharmacophores or Non-Polar Reaction Conditions

Given its elevated LogP of 2.45 compared to the more hydrophilic Boc analog (LogP ~1.5), this building block is better suited for synthetic sequences where high solubility in non-polar organic solvents is desired, or where the final target molecule requires a degree of lipophilicity for membrane permeability. This property may facilitate extraction and purification steps during multi-step syntheses [2].

Synthesis of Sterically Hindered Analogs or Conformational Restriction Studies

The presence of the 4-methyl group introduces steric bulk that can influence the conformation of the piperidine ring and, when incorporated into a larger molecule, can affect binding interactions with biological targets. This compound is specifically chosen over the non-methylated Cbz-piperidine-4-carboxylic acid when a quaternary center at the 4-position is required to probe structure-activity relationships (SAR) or to enhance metabolic stability .

High-Purity Starting Material for cGMP or Advanced Intermediate Synthesis

With a commercial purity specification of up to 99%, this compound is a preferred starting material for the synthesis of advanced intermediates destined for biological testing or for routes that are being scaled for preclinical development. The higher initial purity minimizes the need for resource-intensive purification of early intermediates, thereby improving overall yield and throughput .

Technical Documentation Hub

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